

Designing experiments with DDR-TRK-1N negative control compound

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Compound of Interest

Compound Name: *DDR-TRK-1*
CAS No.: *1912357-12-0*
Cat. No.: *B607016*

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Technical Support Center: DDR-TRK-1N Negative Control Guide

Status: Active Product: **DDR-TRK-1N** (Negative Control for **DDR-TRK-1** Chemical Probe)

Target Class: Receptor Tyrosine Kinases (DDR1/DDR2) Document ID: TS-DDR-001N

System Overview & Mechanism of Action

Q: What is **DDR-TRK-1N** and why is it required for my experiments?

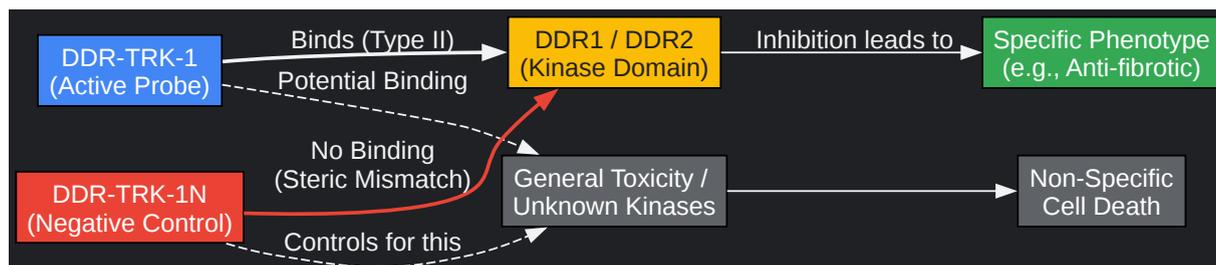
A: **DDR-TRK-1N** is the structurally matched negative control for the chemical probe **DDR-TRK-1**.^[1] While **DDR-TRK-1** is a potent, Type II inhibitor of Discoidin Domain Receptors (DDR1 and DDR2) with an IC

of ~9.4 nM, **DDR-TRK-1N** is designed to be chemically inert against these specific targets while maintaining similar physicochemical properties (solubility, cell permeability, and size).

The Scientific Rationale: In kinase chemical biology, "inhibition" is rarely binary. Small molecules often have off-target effects (polypharmacology). By running **DDR-TRK-1N** in parallel, you validate that any phenotypic change (e.g., reduced fibrosis, migration inhibition) is due to DDR1/2 inhibition and not general toxicity or off-target kinase binding.

Visualizing the Probe System

The following diagram illustrates the logical relationship between the active probe, the negative control, and the target.



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Figure 1: The "Matched Pair" Logic. **DDR-TRK-1N** serves to subtract background noise (off-target effects) from the signal generated by the active probe.

Experimental Design & Protocols

Q: What concentration should I use for **DDR-TRK-1N**?

A: You must maintain a 1:1 molar ratio with the active probe. If you treat cells with 1 μM **DDR-TRK-1**, you must treat the control arm with 1 μM **DDR-TRK-1N**.

- Recommended Range: 0.1 μM – 1.0 μM in cellular assays.
- Upper Limit: Avoid exceeding 5-10 μM . At high micromolar concentrations, even negative controls can exhibit non-specific toxicity or "scaffold effects."

Q: How do I validate Target Engagement (TE)?

A: The gold standard for DDR1 inhibition is measuring Collagen-Induced Autophosphorylation via Western Blot. Unlike EGFR or MET, DDRs exhibit uniquely slow kinetics.

Critical Warning: DDR1 is not constitutively active in most adherent cultures. You must stimulate with Collagen.

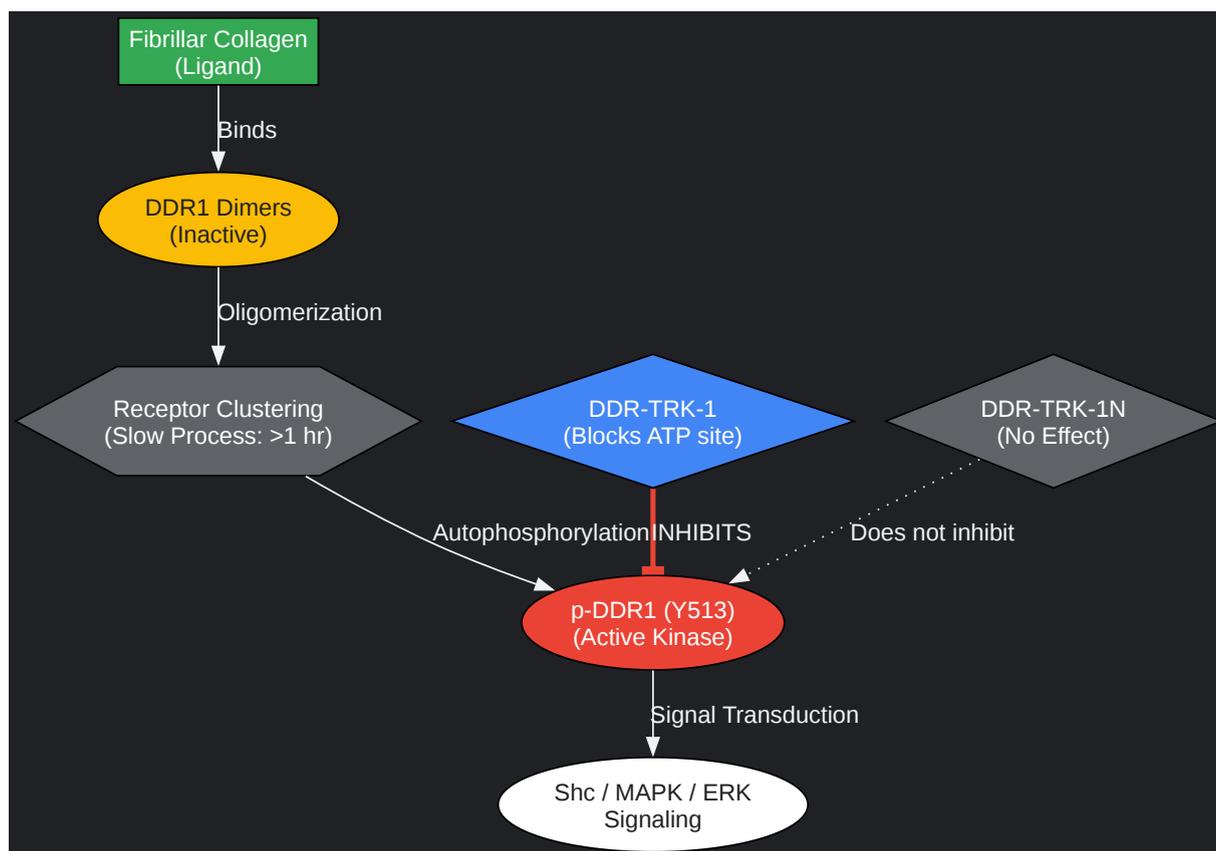
Protocol: Collagen-Induced DDR1 Phosphorylation Assay

Standardized for adherent epithelial cells (e.g., H358, T47D).

Step	Action	Critical Technical Note
1. Starvation	Serum-starve cells for 16–24 hours.	Essential to reduce basal background phosphorylation.
2. Pre-treatment	Add DDR-TRK-1 or DDR-TRK-1N (0.1 - 1 μ M) for 1 hour.	Allows the Type II inhibitor to access the DFG-out pocket.
3. Stimulation	Add Collagen I or IV (10–20 μ g/mL).[2]	Do not use soluble collagen monomers. Fibrillar collagen is required for receptor clustering.
4. Incubation	Incubate for 2 to 4 hours.	STOP & READ: DDR1 activation is slow. 15 minutes (standard for EGFR) is insufficient.
5. Lysis	Lyse in RIPA buffer + Phosphatase Inhibitors.	Sodium Orthovanadate is mandatory.
6. Detection	Western Blot: Anti-pY513 (DDR1) or Anti-pTyr (4G10).	Total DDR1 must be used as the loading control.

Visualizing the Signaling Pathway & Intervention

Understanding the slow kinetics of DDR1 is vital for experimental timing.



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Figure 2: DDR1 Activation Pathway. Note the "Receptor Clustering" step, which dictates the requirement for long incubation times (2-4 hours) compared to other RTKs.

Troubleshooting & FAQs

Q: My negative control (DDR-TRK-1N) is showing inhibition of cell viability. Why?

Diagnosis: This suggests either General Toxicity or Overlap with TRK Inhibition.

- Explanation: **DDR-TRK-1** (and likely 1N to a lesser extent) is based on a scaffold that may interact with TRK kinases (TRKA/B/C).
- Solution: Check the expression of TRK receptors in your cell line. If your cells are driven by TRK signaling rather than DDR signaling, the scaffold itself might be interfering. Lower the concentration to $<1 \mu\text{M}$.

Q: I see no phosphorylation in my Positive Control (Collagen only).

Diagnosis: The stimulation failed.

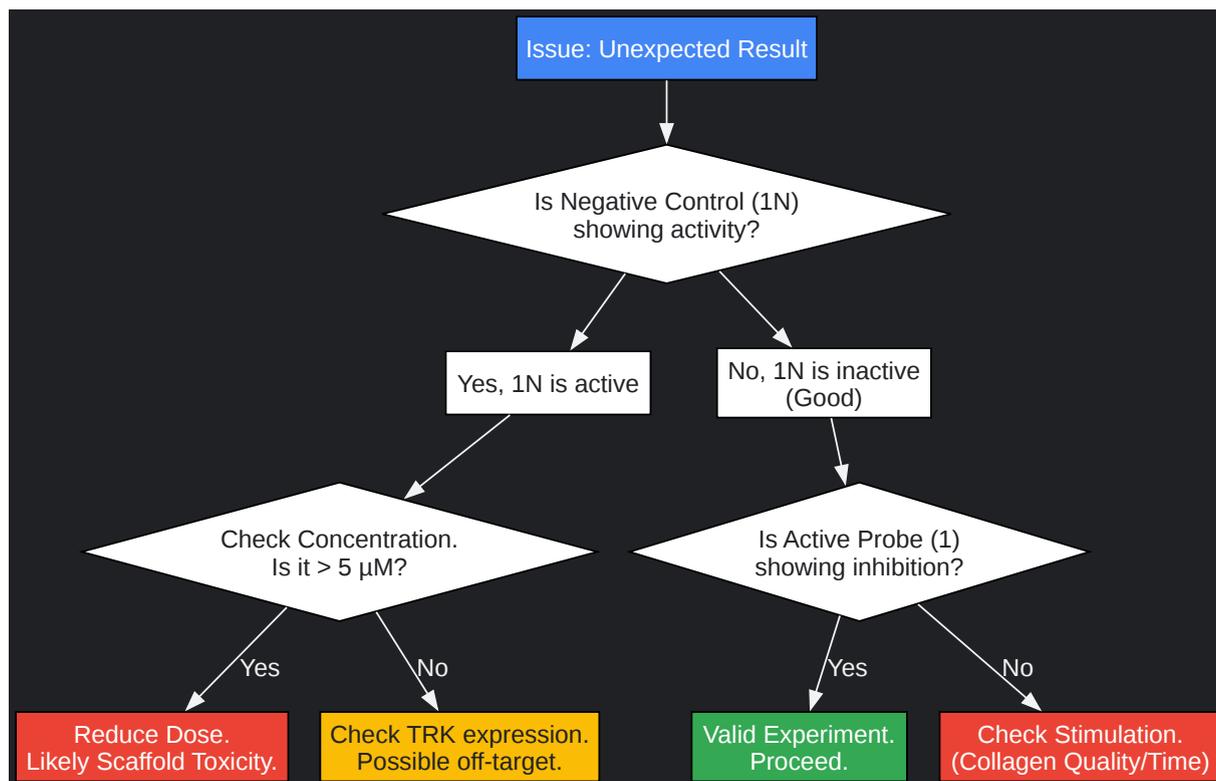
- Cause 1: Incorrect Collagen Type. You must use fibrillar collagen (Type I or IV). Soluble, denatured collagen (Gelatin) often fails to induce the necessary receptor clustering.
- Cause 2: Timing. As noted, if you lysed at 15-30 minutes, you missed the peak. Wait 90 minutes minimum.

Q: The active probe DDR-TRK-1 isn't working in my migration assay.

Diagnosis: Serum interference.

- Explanation: Many kinase inhibitors bind to albumin in FBS.
- Solution: Ensure your migration assay is performed in low-serum (0.5% - 1%) or serum-free conditions where possible, or verify the free fraction of the drug.

Troubleshooting Decision Tree



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Figure 3: Troubleshooting Logic Flow for **DDR-TRK-1/1N** Experiments.

References

- Structural Genomics Consortium (SGC). **DDR-TRK-1** Chemical Probe Characterization. [3] [\[Link\]](#)
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Sources

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